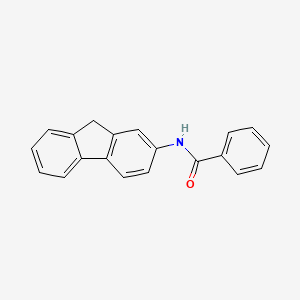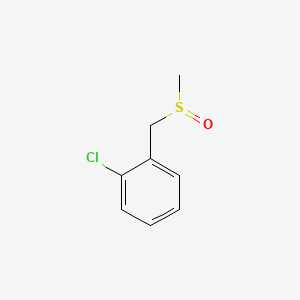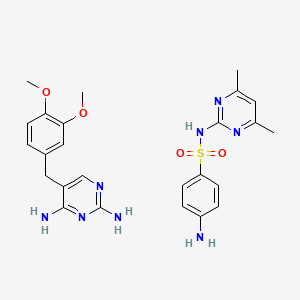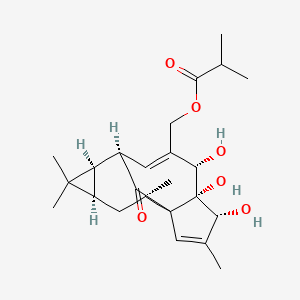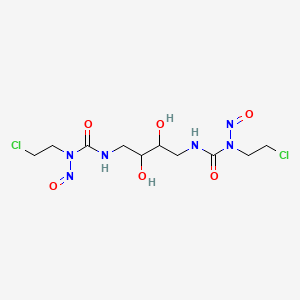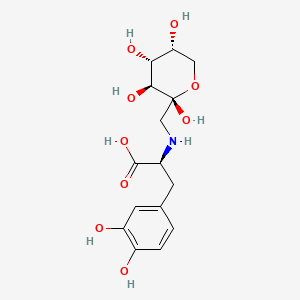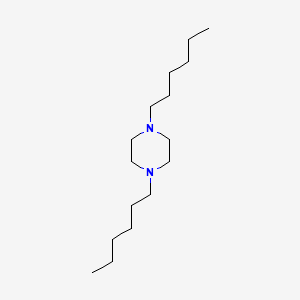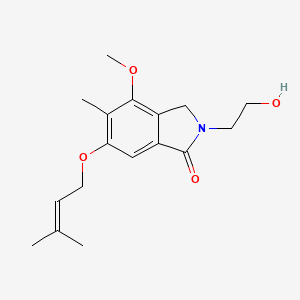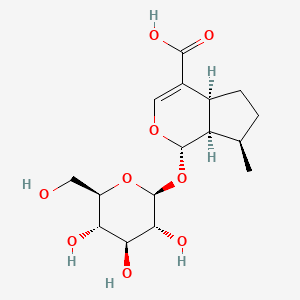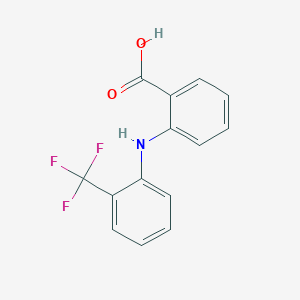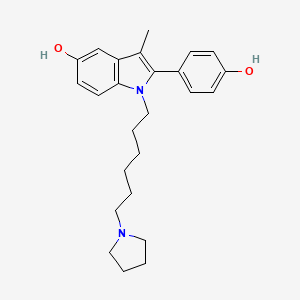
2-(4-Hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZK-119010 is a small molecule drug initially developed by Bayer Schering Pharma AG. It is known for its role as an estrogen receptor antagonist and RNA polymerase inhibitor. The compound has been studied for its potential therapeutic applications in treating neoplasms, particularly hormone-dependent breast cancer .
Chemical Reactions Analysis
ZK-119010 undergoes several types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but specific details are scarce.
Substitution: The compound can undergo substitution reactions, particularly involving the sulfamoyloxy groups.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as specific catalysts for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
ZK-119010 has been extensively studied for its applications in various scientific fields:
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Biology: ZK-119010’s role as an estrogen receptor antagonist has implications for understanding hormone signaling pathways.
Mechanism of Action
ZK-119010 exerts its effects primarily through two mechanisms:
Comparison with Similar Compounds
ZK-119010 is compared with other similar compounds, such as tamoxifen and ICI 164384. These compounds share some pharmacological properties but differ in their chemical structures and specific activities:
Tamoxifen: A widely used antiestrogen in breast cancer therapy, tamoxifen has partial agonist activity, which can limit its effectiveness in some cases.
ZK-119010 is unique in its dual role as an estrogen receptor antagonist and RNA polymerase inhibitor, which distinguishes it from other antiestrogens .
Properties
CAS No. |
127451-69-8 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-(6-pyrrolidin-1-ylhexyl)indol-5-ol |
InChI |
InChI=1S/C25H32N2O2/c1-19-23-18-22(29)12-13-24(23)27(25(19)20-8-10-21(28)11-9-20)17-5-3-2-4-14-26-15-6-7-16-26/h8-13,18,28-29H,2-7,14-17H2,1H3 |
InChI Key |
SACIXOLGIWUXTG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CCCCCCN3CCCC3)C4=CC=C(C=C4)O |
Key on ui other cas no. |
127451-69-8 |
Synonyms |
2-(4-hydroxyphenyl)-3-methyl-1-(6-(1-pyrrolidinyl)hexyl)indol-5-ol ZK 119010 ZK-119010 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluorophenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1222368.png)
![5,6-dimethyl-2-[1-[[1-(phenylmethyl)-5-tetrazolyl]methyl]-4-piperidinyl]-1H-benzimidazole](/img/structure/B1222369.png)

